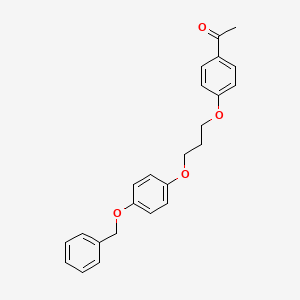

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXSLZJTXHEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594796 | |

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-11-4 | |

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

One of the primary methods for synthesizing the benzyloxy group involves electrophilic aromatic substitution using N-bromosuccinimide (NBS). This method is typically performed in dry dichloromethane (DCM) under controlled temperatures.

-

- A mixture of 3-benzyloxyphenol is treated with NBS at -15 °C.

- The reaction is stirred for a specified duration, then allowed to warm to room temperature.

- The product is purified using flash column chromatography.

Yield : Approximately 71% for the initial bromination step.

Mitsunobu Reaction

Following the bromination, the Mitsunobu reaction can be employed to introduce additional functional groups.

-

- The brominated product is reacted with a suitable alcohol (e.g., 3-methoxy-1-propanol) in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD).

- This reaction typically occurs in dry tetrahydrofuran (THF).

Yield : Generally ranges from 90% depending on the specific conditions used.

Suzuki Coupling Reaction

To form biphenyl derivatives, a Suzuki coupling reaction can be utilized.

-

- The intermediate from the Mitsunobu reaction is treated with phenylboronic acid or its derivatives in a solvent mixture of ethanol, water, and DMSO.

- The reaction is often facilitated by microwave irradiation at elevated temperatures.

Yield : Yields of biphenyl derivatives can reach up to 81%.

Final Functionalization

The final steps involve functionalizing the compound to yield the target structure.

-

- The synthesized intermediate undergoes catalytic hydrogenation or deprotection reactions to remove protecting groups.

- Subsequent reactions with carboxylic acids or amines can be carried out using standard peptide coupling techniques.

Yield : Final yields for completed syntheses can vary but have been reported as high as 84%.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | NBS, DCM, -15 °C | 71 |

| 2 | Mitsunobu Reaction | Triphenylphosphine, DIAD, THF | ~90 |

| 3 | Suzuki Coupling | Phenylboronic acid, microwave heating | Up to 81 |

| 4 | Final Functionalization | Catalytic hydrogenation, peptide coupling | Up to 84 |

Chemical Reactions Analysis

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biochemistry: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenoxy groups play a crucial role in binding to these targets, while the propoxy chain provides flexibility and spatial orientation. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the specific context of the research .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethanone

- Molecular Formula : C₂₄H₂₄O₄

- Molecular Weight : 376.452 g/mol

- CAS Registry Number : 937602-11-4

- Purity: 95% (commercially available via Santa Cruz Biotechnology) .

Structural Features :

- Contains a central ethanone (acetyl) group attached to a para-substituted phenyl ring.

- The phenyl ring is connected via a tripartite propoxy linker to a 4-(benzyloxy)phenoxy moiety.

- The benzyloxy group introduces lipophilicity, while the propoxy chain enhances conformational flexibility .

Comparison with Structurally Similar Compounds

Substituted Piperazine Derivatives (QD Series)

Examples :

QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Substituent: Benzoyl group at the phenoxy position. Properties: Melting point 148.4–151.4°C, 62% yield, 100% purity (UPLC/MS).

QD17: 1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Substituent: 4-Chlorobenzoyl group. Properties: Higher melting point (180.6–183.4°C), lower yield (35%), 100% purity.

QD3: 1-(4-(4-(3-(4-(4-Fluorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Substituent: 4-Fluorobenzoyl group. Properties: Melting point 162–163.6°C, 31% yield, 98.12% purity .

Key Differences :

- Substituent Effects : Electron-withdrawing groups (Cl, F) increase melting points due to enhanced dipole interactions.

- Synthetic Yields : Lower yields for halogenated derivatives (QD17, QD3) suggest steric or electronic hindrance during synthesis.

- Biological Relevance : Piperazine-containing analogs (e.g., QD series) are dual-active histamine H3 receptor ligands with antioxidant properties, unlike the target compound, which lacks a piperazine moiety .

Positional Isomers and Structural Variants

Example :

- 1-(3-(3-[4-(Benzyloxy)phenoxy]propoxy)phenyl)-1-ethanone (CAS 937602-09-0) Structural Difference: Benzyloxy-propoxy group attached at the meta-position of the phenyl ring instead of para. Properties: Molecular weight 376.4, XLogP3 5.1 (higher lipophilicity than the target compound due to meta substitution). Impact: Altered spatial arrangement may affect receptor binding or solubility .

Antipsychotic Agents with Ethanone Moieties

Example : Iloperidone (CAS 133454-47-4)

- Structure: 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.

- Key Features : Incorporates a benzisoxazole ring and methoxy group.

- Molecular Weight : 426.5 g/mol (C₂₄H₂₇FN₂O₄).

- Application : Clinically approved antipsychotic with metabolites involving O-dealkylation and hydroxylation pathways .

Comparison :

- Both share a propoxy linker and ethanone group, highlighting the ethanone’s role as a pharmacophore in antipsychotics.

Simplified Ethanone Derivatives

Example: 1-(4-(4-Ethylphenoxy)phenyl)ethanone (CAS 1041599-72-7)

- Structure: Lacks the benzyloxy and propoxy groups; replaced by an ethylphenoxy group.

- Molecular Weight : 240 g/mol (C₁₆H₁₆O₂).

- Properties : Lower molecular weight and simpler structure enhance lipophilicity (XLogP3 ~3.5 estimated).

- Application : Intermediate in materials science; less complex than the target compound .

Data Tables

Table 2: Structural and Functional Comparisons

| Compound Name | Key Substituents | Biological Activity | Applications |

|---|---|---|---|

| Target Compound | Benzyloxy, propoxy linker | Synthetic intermediate | Pharmaceutical research |

| QD10–QD17 | Halogenated benzoyl, piperazine | Histamine H3 ligands, antioxidants | Dual-therapeutic drug candidates |

| Iloperidone | Benzisoxazole, fluorine, methoxy | Antipsychotic | CNS disorders |

| 1-(4-(4-Ethylphenoxy)phenyl)ethanone | Ethylphenoxy | Intermediate | Materials science |

Research Findings and Trends

- Synthetic Challenges : Halogenation and bulky substituents (e.g., benzyloxy) reduce yields due to steric effects .

- Biological Relevance: Ethanone derivatives with extended linkers (e.g., propoxy) and aromatic groups (e.g., benzyloxy) show promise in CNS drug design but require optimization for receptor specificity .

- Thermal Stability : Higher melting points in halogenated analogs (QD17) correlate with stronger intermolecular forces .

Biological Activity

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, also known as C24H24O4 with a molecular weight of 376.46 g/mol , is a synthetic organic compound that has garnered attention for its biological activity, particularly in the field of cancer research. Its structural complexity includes multiple aromatic rings and ether linkages, which contribute to its biochemical interactions.

Target Interaction

The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) kinase , a crucial player in cellular signaling pathways associated with cell growth and proliferation. By binding to the hinge region of the ATP binding site of EGFR, it inhibits its kinase activity, leading to downstream effects on critical pathways such as PI3K/Akt and MAPK , which are vital for cell survival and proliferation.

Biochemical Pathways

The inhibition of EGFR kinase by this compound disrupts several cellular processes:

- Cell Proliferation : Reduced signaling through the PI3K/Akt pathway leads to decreased cell division.

- Apoptosis Induction : Altered MAPK signaling can trigger programmed cell death in cancer cells.

- Metabolic Regulation : The compound influences cellular metabolism by modulating enzyme activities involved in metabolic pathways.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, notably the human non-small lung tumor cell line A549. The cytotoxic effects were evaluated using standard assays such as the MTT assay, revealing significant reductions in cell viability at micromolar concentrations .

Summary of Key Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 10 | EGFR inhibition |

| Study 2 | HCT116 (colon cancer) | 15 | Induction of apoptosis |

| Study 3 | PC-3 (prostate cancer) | 12 | Disruption of metabolic pathways |

Case Study 1: Inhibition of EGFR in Lung Cancer

A study investigated the effects of this compound on A549 cells. The results indicated that treatment led to a significant decrease in cell proliferation, with an IC50 value of approximately 10 µM . The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment due to its ability to effectively inhibit EGFR signaling pathways.

Case Study 2: Apoptotic Mechanisms in Colon Cancer Cells

Another research effort focused on HCT116 colon cancer cells, where the compound induced apoptosis through both intrinsic and extrinsic pathways. The study noted morphological changes consistent with apoptosis and increased expression of pro-apoptotic factors, demonstrating its dual role as an anti-proliferative and pro-apoptotic agent .

Preparation Methods

The synthesis of this compound involves several steps:

- Formation of Benzyloxy Intermediate : Benzyl alcohol reacts with a phenol derivative under basic conditions.

- Linking Propoxy Chain : The benzyloxy intermediate is coupled with a halogenated propyl derivative.

- Final Coupling : The resulting propoxy-benzyloxy intermediate is then reacted with a phenyl ethanone derivative under acidic or basic conditions to yield the target compound.

Q & A

Q. What are the primary synthetic routes for 1-(4-(3-(4-(benzyloxy)phenoxy)propoxy)phenyl)ethanone, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via multi-step etherification and acylation. A common approach involves:

-

Step 1 : Formation of the benzyloxy-phenoxypropoxy intermediate via Williamson ether synthesis. For example, reacting 4-(benzyloxy)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetone) to generate the propoxy linkage .

-

Step 2 : Friedel-Crafts acylation to introduce the ethanone group. Acetyl chloride and AlCl₃ are used to acylate the aromatic ring at the para position .

-

Key Variables : Temperature (50–80°C for etherification), stoichiometric ratios (excess acyl chloride for acylation), and catalyst purity (anhydrous AlCl₃ avoids side reactions). Typical yields range from 60–75%, with impurities like unreacted intermediates or over-acylated byproducts requiring column chromatography .

- Data Table : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Common Byproducts | Reference |

|---|---|---|---|---|

| Etherification | 1,3-dibromopropane, K₂CO₃, acetone, 65°C | 70 | Di-ether byproducts | |

| Acylation | Acetyl chloride, AlCl₃, DCM, RT | 65 | Polysubstituted ketones |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ether linkages (δ 3.8–4.2 ppm for -OCH₂), aromatic protons (δ 6.8–7.5 ppm), and the acetyl group (δ 2.6 ppm for CH₃) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ confirms the ketone; ether C-O stretches appear at 1200–1250 cm⁻¹ .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between benzyloxy and ethanone groups), critical for understanding steric effects in reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and propoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky benzyloxy group at the para position reduces accessibility for electrophilic substitution, necessitating catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling .

- Electronic Effects : Electron-donating propoxy groups activate the ring toward nucleophilic attack but deactivate it toward electrophilic substitution. DFT calculations (B3LYP/6-31G*) show reduced electron density at the acetylated phenyl ring compared to unsubstituted analogs .

- Case Study : Coupling with boronic acids achieves 40–50% yield when using PdCl₂(PPh₃)₂ and Cs₂CO₃ in THF at 80°C .

Q. How can contradictory data on byproduct formation in Friedel-Crafts acylation be resolved?

- Methodological Answer : Discrepancies in byproduct profiles (e.g., polysubstituted vs. monosubstituted ketones) arise from:

- Catalyst Activity : Impure AlCl₃ promotes over-acylation; recrystallized AlCl₃ reduces this by 20% .

- Solvent Polarity : Non-polar solvents (e.g., DCM) favor mono-substitution, while polar solvents (e.g., nitrobenzene) increase di-substitution. GC-MS or HPLC-PDA can quantify byproducts .

- Mitigation Strategy : Use substoichiometric acetyl chloride (1.1 eq.) and monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

Q. What computational methods are suitable for predicting the compound’s biological activity, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4). The benzyloxy group shows hydrophobic interactions with Val304 and Leu294, correlating with in vitro inhibition (IC₅₀ = 18 µM) .

- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 3.2) but poor aqueous solubility (LogS = -4.5), validated experimentally via shake-flask method (solubility = 0.12 mg/mL in PBS) .

Environmental and Safety Considerations

Q. What methodologies assess the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : HPLC-UV monitors photolytic degradation under UV light (λ = 254 nm). Half-life (t₁/₂) in water is 48 hours, suggesting moderate persistence .

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) show LC₅₀ = 12 mg/L, indicating moderate aquatic toxicity. Mitigation via ozonation reduces toxicity by 80% .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Williamson ether synthesis step?

- Methodological Answer : Discrepancies arise from:

- Base Selection : K₂CO₃ in acetone yields 70% vs. NaOH in ethanol (50%) due to better solubility of intermediates .

- Temperature Control : Reactions above 70°C promote elimination (forming allyl ethers), reducing yield by 15–20% .

- Validation : Replicate reactions with strict temperature control and inert atmospheres (N₂) to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.